molecular formula C6H10BrClN2O B15309973 2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride

2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride

Cat. No.: B15309973
M. Wt: 241.51 g/mol
InChI Key: IQFGQZNENKGQJB-UHFFFAOYSA-N
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Description

2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride is a chemical compound that has garnered attention in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified using crystallization or chromatography techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for the development of new drugs and chemical entities .

Properties

Molecular Formula

C6H10BrClN2O

Molecular Weight

241.51 g/mol

IUPAC Name

2-(3-bromo-1,2-oxazol-5-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C6H9BrN2O.ClH/c1-6(2,8)4-3-5(7)9-10-4;/h3H,8H2,1-2H3;1H

InChI Key

IQFGQZNENKGQJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)Br)N.Cl

Origin of Product

United States

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